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An In-Depth Technical Guide to (3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid: A Key

Building Block in Modern Drug Discovery

Introduction
(3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid is a specialized organic compound that

has garnered significant interest within the pharmaceutical and biotechnology sectors. As a

substituted phenylboronic acid, it serves as a critical building block in the synthesis of complex

molecules, particularly in the burgeoning field of targeted protein degradation. Its unique

structural features—a boronic acid group for versatile coupling chemistries, a fluoro substituent

to modulate electronic properties and metabolic stability, and a propylcarbamoyl side chain for

potential protein-ligand interactions—make it a valuable reagent for medicinal chemists.

This guide provides a comprehensive overview of (3-Fluoro-4-
(propylcarbamoyl)phenyl)boronic acid, detailing its molecular structure, physicochemical

properties, a validated synthesis protocol, and its cutting-edge applications in drug

development. The content is tailored for researchers, scientists, and professionals in the field

who require a deep technical understanding of this important chemical entity.
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The molecular structure of (3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid is

characterized by a central benzene ring substituted with three functional groups. The boronic

acid [-B(OH)2] group is positioned for versatile cross-coupling reactions, the fluorine atom

provides unique electronic properties, and the N-propyl amide group offers a point for hydrogen

bonding and further chemical modification.

Molecular Structure:

Caption: 2D representation of (3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid.

Table 1: Physicochemical Properties of (3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid

Property Value Source

Molecular Formula C10H13BFNO3 [1]

Molecular Weight 225.03 g/mol [1]

CAS Number 874289-15-3 [1]

Appearance
White to off-white solid (typical

for phenylboronic acids)
General Knowledge

Purity
≥98% (typical commercial

grade)

SMILES
O=C(C1=CC=C(B(O)O)C=C1F

)NCCC

Storage Conditions
Store at -20°C or 2-8°C under

an inert atmosphere.[1]
[1]

Synthesis Protocol
The synthesis of (3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid can be achieved

through a multi-step process, typically starting from a commercially available halogenated

precursor. The following protocol describes a common and reliable method involving an amide

formation followed by a Miyaura borylation.

Diagram: Synthetic Workflow
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4-Bromo-2-fluorobenzoic acid Amide Formation
(SOCl2, then n-propylamine)

Step 1 4-Bromo-2-fluoro-N-propylbenzamide
Miyaura Borylation

(Bis(pinacolato)diboron,
Pd catalyst, base)

Step 2 (3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid, pinacol ester Deprotection
(Acidic workup)

Step 3 (3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid

Click to download full resolution via product page

Caption: General synthetic route for (3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid.

Step-by-Step Methodology:

Step 1: Synthesis of 4-Bromo-2-fluoro-N-propylbenzamide (Intermediate)

To a solution of 4-bromo-2-fluorobenzoic acid (1.0 eq) in dichloromethane (DCM), add oxalyl

chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0°C.

Stir the reaction mixture at room temperature for 2 hours, or until the evolution of gas

ceases.

Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and DCM.

Dissolve the resulting acid chloride in fresh DCM and cool to 0°C.

Slowly add a solution of n-propylamine (1.5 eq) and triethylamine (2.0 eq) in DCM.

Allow the reaction to warm to room temperature and stir for an additional 4 hours.

Wash the reaction mixture with 1 M HCl, saturated NaHCO3, and brine.

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield the crude

amide intermediate, which can be purified by column chromatography.

Step 2: Synthesis of (3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid, pinacol ester

In a reaction vessel, combine 4-bromo-2-fluoro-N-propylbenzamide (1.0 eq),

bis(pinacolato)diboron (1.1 eq), potassium acetate (2.5 eq), and a palladium catalyst such as

Pd(dppf)Cl2 (0.03 eq).

Purge the vessel with an inert gas (e.g., argon or nitrogen).
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Add a degassed solvent, such as dioxane or toluene.

Heat the mixture to 80-100°C and stir for 12-16 hours.

Monitor the reaction progress by TLC or LC-MS.

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter

through a pad of Celite.

Wash the filtrate with water and brine.

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography to obtain the pinacol ester.

Step 3: Deprotection to (3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid

Dissolve the pinacol ester in a mixture of tetrahydrofuran (THF) and 1 M HCl.

Stir the mixture vigorously at room temperature for 4-6 hours.

Extract the product with ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate

to yield the final product.

Applications in Drug Development
(3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid is particularly valuable as a building

block for Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional

molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and

subsequent degradation of the target protein by the proteasome.

Diagram: General Mechanism of PROTAC Action
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Caption: The catalytic cycle of a PROTAC leading to targeted protein degradation.
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Role in ROS-Responsive PROTACs

Aryl boronic acids can be incorporated into PROTACs to create conditionally active molecules

that are triggered by reactive oxygen species (ROS).[2] Tumor cells often exhibit higher levels

of ROS compared to healthy cells. This differential can be exploited for targeted drug delivery.

In a ROS-responsive PROTAC, the boronic acid moiety can act as a "cage" or a cleavable

linker. In the presence of high ROS levels, such as hydrogen peroxide (H2O2), the boronic acid

is oxidized to a phenol. This transformation can trigger a self-immolative cascade that releases

the active PROTAC, leading to targeted protein degradation specifically in the tumor

microenvironment. This approach enhances the therapeutic window and reduces off-target

toxicity.[2]

Safety and Handling
While a specific safety data sheet (SDS) for (3-Fluoro-4-(propylcarbamoyl)phenyl)boronic
acid is not widely available, data from similar phenylboronic acid derivatives suggest the

following precautions:

Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and may

cause respiratory irritation (H335).[3]

Precautionary Statements:

Avoid breathing dust/fume/gas/mist/vapors/spray (P261).[3]

Wear protective gloves, protective clothing, eye protection, and face protection.

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if

present and easy to do. Continue rinsing (P305+P351+P338).[3]

IF ON SKIN: Wash with plenty of soap and water.

Store in a well-ventilated place. Keep container tightly closed.

It is recommended to handle this compound in a chemical fume hood with appropriate personal

protective equipment (PPE).
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Conclusion
(3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid is a highly functionalized building block

with significant potential in modern drug discovery. Its versatile boronic acid moiety allows for

its incorporation into complex molecular architectures through robust cross-coupling reactions.

Its most promising application lies in the development of next-generation therapeutics, such as

conditionally activated PROTACs, which offer the potential for highly targeted and effective

treatments for diseases like cancer. As research in targeted protein degradation continues to

advance, the demand for sophisticated and precisely engineered building blocks like (3-
Fluoro-4-(propylcarbamoyl)phenyl)boronic acid is expected to grow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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